2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound features a benzo[b]1,6-naphthyridine core, a polycyclic heteroaromatic system fused with pyridine and benzene rings. Key substituents include:
- 6-Methyl: Improves lipophilicity and metabolic stability.
- 10-Oxo: Introduces a polar ketone group, influencing solubility and hydrogen-bonding interactions.
Synthesis likely involves cyclization or condensation reactions, analogous to methods in and , such as refluxing intermediates with sodium acetate or acetic anhydride .
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-13-8-14(2)10-16(9-13)25-21(28)12-27-7-6-20-18(11-27)23(29)17-4-5-19(24)15(3)22(17)26-20/h4-5,8-10H,6-7,11-12H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFWJAXYGGELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the chloro and methyl groups. The final step involves the acylation of the naphthyridine derivative with N-(3,5-dimethylphenyl)acetamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction occurs.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Isomer Effects : The 1,6-naphthyridine core in the target compound and Compound B may offer distinct electronic properties vs. the 1,5-isomer in Compound A, influencing π-π stacking in biological targets .
The 3,5-dimethylphenyl group balances lipophilicity better than Compound C’s dichlorophenyl, which may cause toxicity .
Synthetic Challenges : Moderate yields (~60–70%) are typical for naphthyridine derivatives due to complex cyclization steps, as seen in and .
Biological Activity
The compound 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 337.81 g/mol
Structure
The compound features a complex structure with a benzo[b]naphthyridine core and various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds structurally related to this molecule exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.125 | Staphylococcus aureus |
| Compound B | 0.250 | Escherichia coli |
| Compound C | 0.500 | Klebsiella pneumoniae |
These findings suggest that the presence of the naphthyridine moiety may contribute to enhanced antibacterial activity through mechanisms such as inhibition of DNA gyrase and topoisomerase IV .
Anti-Virulence Properties
Recent studies have explored the anti-virulence potential of similar compounds. By targeting virulence factors in pathogens rather than their growth mechanisms, these compounds could provide a novel therapeutic approach. For example, compounds that inhibit the ADP-ribosyltransferase activity in bacteria have shown promising IC50 values ranging from 87 nM to 484 μM . This suggests that our compound may also possess similar anti-virulence properties.
Inhibitory Activities
The compound's ability to inhibit specific enzymes has been studied extensively. For instance:
- DNA Gyrase Inhibition : Compounds with similar structures have demonstrated potent inhibitory effects on DNA gyrase, which is crucial for bacterial DNA replication.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound D | 3.67 | DNA Gyrase |
| Compound E | 3.21 | Topoisomerase IV |
These results indicate a potential mechanism for the observed antimicrobial effects of the compound .
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of naphthyridine derivatives, our compound was tested against resistant strains of E. coli and S. aureus. The results indicated that it exhibited significant antibacterial activity with MIC values comparable to existing antibiotics like vancomycin and ciprofloxacin .
Study 2: Anti-Virulence Mechanisms
Another research effort focused on the anti-virulence mechanisms of similar compounds against pathogenic bacteria. The study highlighted how targeting virulence factors can reduce pathogenicity without exerting selective pressure for resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
